molecular formula C13H18F2N2 B1481040 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline CAS No. 2098118-33-1

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline

Cat. No. B1481040
CAS RN: 2098118-33-1
M. Wt: 240.29 g/mol
InChI Key: MPGKBNPNMLVMIG-UHFFFAOYSA-N
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Description

“2-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline” is a chemical compound with the molecular formula C13H18F2N2. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

The synthesis and molecular structure investigations of compounds related to 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline have been explored in various studies. For instance, novel dendritic G-2 melamines with piperidin-4-yl groups were synthesized, demonstrating self-assembly into nano-aggregates due to their unique structural properties, including chiral self-organisation and “round”- or “oval”-vaulted shapes, as revealed by TEM data and supported by DFT calculations (Sacalis et al., 2019). Another study focused on the synthesis of (E)-N-((2-Piperidin-1-yl)Quinolin-3-yl)Methylene)Aniline derivatives, highlighting their potential for anticancer activity through in vitro testing against various human cells, indicating a promising area for further pharmacological exploration (Subhash & Bhaskar, 2021).

Material Science and Nanotechnology

In the realm of material science and nanotechnology, the structural and electronic properties of novel compounds, including those related to 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline, have been extensively studied. For example, s-Triazine derivatives incorporating pyrazole/piperidine/aniline moieties were synthesized, with molecular structure investigations revealing intermolecular interactions and electronic properties through Hirshfeld and DFT calculations. These studies provide insights into the potential applications of such compounds in nanotechnology and advanced material design (Shawish et al., 2021).

Environmental and Corrosion Studies

Environmental and corrosion studies have also benefited from compounds related to 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline. Research into the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces utilized quantum chemical calculations and molecular dynamics simulations. This approach provided a deeper understanding of the interactions at the molecular level, potentially leading to more effective corrosion inhibitors for industrial applications (Kaya et al., 2016).

Pharmaceutical Intermediates

The synthesis of key pharmaceutical intermediates has been a significant area of application. An optimized synthesis method for a critical intermediate, methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, was developed, highlighting the compound's importance in the creation of new generation narcotic analgesics and novel fentanyl analogues. This research underscores the role of chemical synthesis in advancing pharmaceutical development (Kiricojevic et al., 2002).

Mechanism of Action

properties

IUPAC Name

2-[4-(1,1-difluoroethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c1-13(14,15)10-6-8-17(9-7-10)12-5-3-2-4-11(12)16/h2-5,10H,6-9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGKBNPNMLVMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C2=CC=CC=C2N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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